3-methoxy-1-methyl-N-phenethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-17-10-12(14(16-17)19-2)13(18)15-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVGBPLHNLAASH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-phenethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with phenethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-phenethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The phenethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-hydroxy-1-methyl-N-phenethyl-1H-pyrazole-4-carboxamide.
Reduction: Formation of 3-methoxy-1-methyl-N-phenethyl-1H-pyrazole-4-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-methoxy-1-methyl-N-phenethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-phenethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Modifications and Implications
- In contrast, the methoxy group in the target compound is electron-donating, which may alter electronic distribution and receptor affinity. Lipophilicity: The phenethylamide group in the target compound contributes to higher lipophilicity compared to polar substituents like amino (NH₂) in 4a . This could improve blood-brain barrier penetration but reduce aqueous solubility.
Physicochemical Properties
- Melting Points : Analogs with polar groups (e.g., 4a , mp 247°C) exhibit higher melting points due to intermolecular hydrogen bonding, whereas the target compound’s melting point is unreported but expected to be lower due to reduced polarity .
- Solubility: The phenethyl group likely reduces aqueous solubility compared to analogs with hydrophilic substituents (e.g., amino in 4a).
Biological Activity
3-Methoxy-1-methyl-N-phenethyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The compound can be synthesized through the reaction of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with phenethylamine, utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The synthesis process typically involves purification via column chromatography to yield the final product .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. However, detailed research is needed to elucidate the exact molecular mechanisms involved .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tubulin polymerization and arresting the cell cycle in cancer cells. One study reported IC50 values in the low micromolar range for related compounds, suggesting potential therapeutic applications in oncology .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Certain pyrazole derivatives have demonstrated the ability to inhibit key pro-inflammatory cytokines and pathways, indicating a potential role in treating inflammatory diseases .
Antifungal Activity
In vitro studies have highlighted moderate antifungal activity against various phytopathogenic fungi. For example, some derivatives showed over 50% inhibition against Gibberella zeae, outperforming commercial fungicides .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antifungal Activity |
|---|---|---|---|
| This compound | Moderate | Moderate | Moderate |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Low | Low | Low |
| 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | High | Moderate | High |
This table illustrates that while all compounds share a pyrazole structure, their biological activities vary significantly based on substituents and molecular interactions.
Case Studies and Research Findings
Several studies have documented the biological effects of pyrazole derivatives:
- Anticancer Study : A study focusing on aminopyrazoles identified a derivative with IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, highlighting its potential as a lead compound in cancer therapy .
- Anti-inflammatory Research : Another investigation into pyrazoles indicated that specific derivatives could inhibit LPS-induced TNF-alpha release in mice, showcasing their therapeutic promise in inflammation-related conditions .
- Fungal Inhibition : Research on antifungal activity demonstrated that certain pyrazole derivatives exhibited significant inhibition rates against Gibberella zeae, suggesting their utility as agricultural fungicides .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methoxy-1-methyl-N-phenethyl-1H-pyrazole-4-carboxamide, and how can reaction parameters be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors (e.g., substituted hydrazines and β-ketoesters) followed by functionalization. For example, ethyl acetoacetate and phenylhydrazine can form pyrazole intermediates, which are then methoxylated and phenethylated. Reaction optimization includes adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid). Hydrolysis and coupling steps may require pH control (basic conditions for carboxylate formation) and coupling agents like EDC/HOBt for amidation .
Q. Which spectroscopic and computational techniques are critical for structural characterization of pyrazole-4-carboxamide derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry (e.g., distinguishing 1,3- vs. 1,5-disubstituted pyrazoles).
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, critical for understanding solid-state interactions .
- DFT Calculations : Predict vibrational frequencies (FT-IR) and electronic properties (HOMO-LUMO gaps) to validate experimental data .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates or colorimetric kits (e.g., NADH-coupled assays) to measure IC values against target enzymes like kinases or hydrolases.
- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines to assess cytotoxicity.
- Solubility Screening : Shake-flask method in PBS or simulated biological fluids to determine kinetic solubility, as poor solubility may confound bioactivity results .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for structurally analogous pyrazole carboxamides?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC values normalized to assay conditions).
- Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) for binding affinity or thermal shift assays for target engagement.
- Structural Biology : Co-crystallize the compound with target proteins to identify binding modes that explain divergent activity (e.g., allosteric vs. orthosteric binding) .
Q. What strategies improve aqueous solubility of this compound derivatives while retaining bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance hydrophilicity.
- Co-Crystallization : Use co-formers like cyclodextrins or succinic acid to create soluble co-crystals.
- SAR-Driven Modifications : Replace the phenethyl group with polar substituents (e.g., pyridyl) or reduce logP via fluorination .
Q. How should molecular docking studies be designed to investigate binding interactions with target enzymes?
- Methodological Answer :
- Protein Preparation : Use molecular dynamics (MD) to relax crystal structures (e.g., AMBER or GROMACS) and account for flexible loops.
- Docking Protocols : Employ ensemble docking (multiple receptor conformations) in software like AutoDock Vina or Schrödinger Glide. Validate poses with MM-GBSA free energy calculations.
- Experimental Validation : Mutate key residues (e.g., Ala-scanning) to confirm predicted binding interactions .
Q. What approaches guide structure-activity relationship (SAR) studies for lead optimization of this compound?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, phenethyl → benzyl) and profile using 3D-QSAR or pharmacophore modeling.
- ADMET Profiling : Assess metabolic stability (e.g., liver microsomes), permeability (Caco-2 assays), and hERG inhibition early to prioritize scaffolds.
- Parallel Synthesis : Utilize combinatorial chemistry (e.g., Ugi reactions) to rapidly generate derivatives for high-throughput screening .
Data Contradiction Analysis Example
Issue : Conflicting IC values reported for similar compounds in kinase assays.
Resolution :
- Compare assay conditions (ATP concentration, enzyme isoform).
- Re-test compounds under uniform conditions (e.g., 1 mM ATP, recombinant kinase).
- Perform kinetic studies (K determination) to account for non-competitive inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
